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Introduction
(-)-Sesamin, a major lignan found in sesame seeds and sesame oil, has garnered significant

scientific interest for its diverse pharmacological activities, including potent antioxidant and anti-

inflammatory properties.[1][2] A growing body of preclinical evidence suggests that (-)-Sesamin
exerts substantial neuroprotective effects across various models of neurological disorders,

including cerebral ischemia, Parkinson's disease, and Alzheimer's disease.[2][3] This technical

guide provides a comprehensive overview of the key preclinical findings, detailing the

experimental methodologies, summarizing quantitative outcomes, and illustrating the implicated

molecular pathways. The blood-brain barrier permeability of sesamin has been affirmed in vivo,

underscoring its potential as a centrally acting therapeutic agent.[1]

In Vitro Neuroprotective Effects of (-)-Sesamin
Preclinical in vitro studies have consistently demonstrated the ability of (-)-Sesamin to protect

neuronal cells from various insults, including excitotoxicity, oxidative stress, and inflammation-

induced apoptosis.[4][5][6]

Quantitative Data from In Vitro Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1663412?utm_src=pdf-interest
https://www.benchchem.com/product/b1663412?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253356/
https://agris.fao.org/search/en/providers/122436/records/675ac2a10ce2cede71d06b9b
https://www.benchchem.com/product/b1663412?utm_src=pdf-body
https://agris.fao.org/search/en/providers/122436/records/675ac2a10ce2cede71d06b9b
https://pubmed.ncbi.nlm.nih.gov/35616667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253356/
https://www.benchchem.com/product/b1663412?utm_src=pdf-body
https://www.benchchem.com/product/b1663412?utm_src=pdf-body
https://www.longdom.org/open-access/neuroprotection-of-sesamin-against-cerebral-ischemia-eminvivoem-and-nmethyldaspartateinduced-apoptosis-eminvitroem-12549.html
https://pubmed.ncbi.nlm.nih.gov/30929586/
https://pubmed.ncbi.nlm.nih.gov/37539928/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Insult
(-)-Sesamin
Concentrati
on

Outcome Result Reference

Primary

Cortical

Neurons

NMDA (200

µM)
0.1 µM

Cell Viability

(MTT Assay)

Significant

protection

against

NMDA-

induced injury

Primary

Cortical

Neurons

NMDA (200

µM)
0.1 µM

Apoptosis/De

ath (Hoechst

33258/PI)

Markedly

attenuated

excitotoxicity;

8.1 ± 1.4%

(control) vs

43.4 ± 4.7%

(NMDA) vs

lower in

sesamin

group

[4]

SH-SY5Y
H₂O₂ (400

µM)
1 µM

Cell Viability

(MTT Assay)

Remarkably

reduced cell

death

[5]

SH-SY5Y
H₂O₂ (400

µM)
1 µM

Intracellular

ROS

Remarkably

reduced ROS

production

[5]

PC12 6-OHDA 5 and 10 µM Cell Viability

Significantly

increased cell

viability

(p<0.001)

[6]

PC12 6-OHDA 5 and 10 µM ROS Levels

Significantly

decreased

ROS

(p<0.001)

[6]
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PC12

Conditioned

medium from

LPS-

stimulated

BV2 cells

Not specified Apoptosis
Reduced

apoptosis
[1][7]

PC12 High glucose Not specified Cell Death

Protected

against high

glucose-

induced cell

death

[1]

PC12
Kainic Acid

(150 µM)

0.1, 0.5, 1.0,

2.0 µM

Cell Viability

(MTT Assay)

Increased cell

viability in a

dose-

dependent

manner

[8]

PC12
Kainic Acid

(150 µM)
Not specified LDH Release

Reduced

LDH release
[8]

BV2 microglia
High glucose

(50 mM)
10, 20, 40 µM

Nitric Oxide,

IL-1β, TNF-α

Release

Significant

reduction in a

dose-

dependent

manner

[1]

BV2 microglia
High glucose

(50 mM)
10, 20, 40 µM

ROS

Generation

(H2DCFDA

assay)

Significant

reduction
[1]

Rat Primary

Microglia

LPS (1000

ng/mL)
20, 100 µM

Nitric Oxide

Production

Significantly

attenuated

excess NO

generation

[9][10]
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NMDA-Induced Excitotoxicity in Primary Cortical Neurons: Primary cortical neurons were

cultured for 7 days in vitro (DIV 7). The cells were pre-treated with (-)-Sesamin (0.1-10 µM) for

24 hours. Subsequently, the neurons were exposed to 200 µM N-methyl-D-aspartate (NMDA)

and 20 µM glycine for 60 minutes to induce excitotoxicity. After the insult, the cells were

washed and returned to the original culture medium containing (-)-Sesamin for another 24

hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) assay. Apoptosis and cell death were quantified using Hoechst 33258 and

propidium iodide (PI) double staining.

High Glucose-Induced Microglial Activation and Neurotoxicity: Murine BV2 microglial cells were

cultured in Dulbecco's modified Eagle's medium (DMEM). To mimic hyperglycemic conditions,

cells were exposed to high glucose (50 mM). For treatment groups, cells were pre-incubated

with (-)-Sesamin (10, 20, 40 µM) for 4 hours prior to high glucose exposure for 24 or 48 hours.

The release of inflammatory mediators such as nitric oxide (NO), IL-1β, and TNF-α was

measured. Intracellular reactive oxygen species (ROS) generation was assessed using the

H2DCFDA assay. To evaluate neuroprotective effects, PC12 neuronal cells were treated with

conditioned medium collected from the BV2 cell cultures, and PC12 cell viability was

determined by MTT assay.[1]

6-OHDA-Induced Toxicity in PC12 Cells (In Vitro Model of Parkinson's Disease): PC12 cells

were pretreated with sesame seed extracts (5 and 10 µg/ml) or (-)-Sesamin (5 and 10 µM)

before being exposed to 6-hydroxydopamine (6-OHDA) to induce cellular death and apoptosis.

Cell viability was measured using the resazurin assay. Reactive oxygen species (ROS) levels

and apoptosis were determined by ROS assay and propidium iodide (PI) staining with flow

cytometry. Protein expression of signaling molecules like ERK1/2 was analyzed by Western

blot.[6]

In Vivo Neuroprotective Effects of (-)-Sesamin
Animal studies have provided compelling evidence for the neuroprotective efficacy of (-)-
Sesamin in models of stroke and Parkinson's disease.
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Animal
Model

Insult
(-)-Sesamin
Dosage

Outcome Result Reference

Gerbils

Focal

Cerebral

Ischemia

(MCA+CCA

occlusion)

Not specified

(oral admin)

Infarct Size

(TTC

staining)

Reduced by

approx. 50%

(Control: 19.4

± 2.0% vs

Sesamin: 9.8

± 3.1%)

[9]

Mice

MCAO (2h)

and

Reperfusion

43.2 mg/kg

Cerebral

Ischemic

Injury

Attenuated

injury

Mice MCAO 30 mg/kg bwt
Infarction

Volume

Significantly

reduced
[11]

Mice MCAO 30 mg/kg bwt
Lipid

Peroxidation

Significantly

reduced
[11]

Mice MCAO 30 mg/kg bwt

Cleaved-

caspase-3

Activation

Significantly

reduced
[11]

Mice MCAO 30 mg/kg bwt GSH Activity Increased [11]

Mice MCAO 30 mg/kg bwt

iNOS and

COX-2

Expression

Diminished [11]

Mice MCAO 30 mg/kg bwt
SOD Activity

& Expression

Significantly

restored
[11]

Rats
Intrastriatal 6-

OHDA

20 mg/kg/day

for 1 week

Motor

Imbalance

(Narrow

Beam Test)

Attenuated [12]

Rats
Intrastriatal 6-

OHDA
20 mg/kg/day

Striatal

Malondialdeh

yde (MDA) &

ROS

Lowered [12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3614603/
https://pubmed.ncbi.nlm.nih.gov/25316624/
https://pubmed.ncbi.nlm.nih.gov/25316624/
https://pubmed.ncbi.nlm.nih.gov/25316624/
https://pubmed.ncbi.nlm.nih.gov/25316624/
https://pubmed.ncbi.nlm.nih.gov/25316624/
https://pubmed.ncbi.nlm.nih.gov/25316624/
https://pubmed.ncbi.nlm.nih.gov/28157651/
https://pubmed.ncbi.nlm.nih.gov/28157651/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rats
Intrastriatal 6-

OHDA
20 mg/kg/day

Superoxide

Dismutase

(SOD)

Activity

Improved [12]

Rats
Intrastriatal 6-

OHDA
20 mg/kg/day

Striatal

Caspase 3

Activity & α-

synuclein

Lowered [12]

Rats
Intrastriatal 6-

OHDA
20 mg/kg/day

Glial Fibrillary

Acidic Protein

(GFAP)

Attenuated

immunoreacti

vity

[12]

Rats
Intrastriatal 6-

OHDA
20 mg/kg/day

Nigral

Neuronal

Apoptosis

Depressed [12]

Rats

Kainic Acid-

induced

Status

Epilepticus

30 mg/kg Mortality

Decreased

from 22% to

0%

[8]

Rats

Kainic Acid-

induced

Status

Epileticus

30 mg/kg
Plasma α-

tocopherol

Increased by

55.8%
[8]

Rats

Kainic Acid-

induced

Status

Epileticus

30 mg/kg TBARS level
Significantly

reduced
[8]

Key In Vivo Experimental Protocols
Focal Cerebral Ischemia in Gerbils: Gerbils were pretreated with purified (-)-Sesamin or a

crude sesame oil extract for four days prior to the induction of focal cerebral ischemia. Ischemia

was induced by occlusion of the right common carotid artery and the right middle cerebral
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artery (MCA+CCA). The neuroprotective effect was assessed by measuring the infarct size

using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[9]

Unilateral Striatal 6-OHDA Model of Parkinson's Disease in Rats: Parkinson's disease was

modeled in rats via unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA). Rats were

pretreated with (-)-Sesamin at doses of 10 or 20 mg/kg/day for one week. The neuroprotective

effects were evaluated through a battery of tests including behavioral assessment (narrow

beam test), biochemical assays for oxidative stress markers (MDA, ROS, SOD), and

immunohistochemical analysis for markers of apoptosis (caspase 3), astrogliosis (GFAP), α-

synuclein expression, and dopaminergic neuron survival (tyrosine hydroxylase).[12]

Mechanistic Insights: Signaling Pathways
Modulated by (-)-Sesamin
The neuroprotective effects of (-)-Sesamin are attributed to its ability to modulate multiple

signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Inhibition of Microglial Activation and
Neuroinflammation
(-)-Sesamin has been shown to inhibit the activation of microglia, the resident immune cells of

the central nervous system.[1] In high-glucose conditions, (-)-Sesamin hinders microglial

activation by reducing the release of pro-inflammatory mediators like NO, IL-1β, and TNF-α.

This effect is mediated through the modulation of the p38 and JNK signaling pathways.[1]

Furthermore, (-)-Sesamin can suppress LPS-induced microglial activation by downregulating

the expression of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response,

thereby inhibiting the JNK and NF-κB pathways.[7]
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Caption: (-)-Sesamin inhibits microglial activation and neuroinflammation.

Attenuation of Oxidative Stress
A key mechanism underlying (-)-Sesamin's neuroprotection is its potent antioxidant activity.[2]

In models of Parkinson's disease, (-)-Sesamin lowered levels of malondialdehyde (MDA) and

reactive oxygen species (ROS) while improving the activity of the antioxidant enzyme

superoxide dismutase (SOD).[12] In cerebral ischemia models, (-)-Sesamin treatment

significantly restored SOD activity and expression.[11] Furthermore, in vitro studies have
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demonstrated that (-)-Sesamin can directly reduce intracellular ROS production in neuronal

cells exposed to oxidative insults like hydrogen peroxide.[5]

e.g., 6-OHDA, H₂O₂,
Ischemia

↑ ROS, MDA ↓ SOD Activity

Neuronal Damage

Sesamin

Reduces Restores

Click to download full resolution via product page

Caption: (-)-Sesamin's antioxidant mechanism of neuroprotection.

Inhibition of Apoptotic Pathways
(-)-Sesamin has been shown to interfere with apoptotic signaling cascades. In a rat model of

Parkinson's disease, it lowered striatal caspase 3 activity and depressed nigral neuronal

apoptosis.[12] In a mouse model of cerebral ischemia, (-)-Sesamin treatment led to a

significant reduction in cleaved-caspase-3 activation.[11] In vitro studies also indicate that (-)-
Sesamin can protect neuronal cells from apoptosis induced by inflammation, oxidative stress,

or nitrosative stress.[1]
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Caption: (-)-Sesamin inhibits the apoptotic caspase-3 pathway.

Conclusion and Future Directions
The preclinical data robustly support the neuroprotective potential of (-)-Sesamin across a

range of in vitro and in vivo models of neurological disorders. Its multifaceted mechanism of

action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, makes it a

promising candidate for further investigation. Future preclinical studies should focus on

optimizing dosage and treatment windows, exploring its efficacy in chronic neurodegenerative

models, and further elucidating its molecular targets. The translation of these promising

preclinical findings into clinical trials is a critical next step to evaluate the efficacy, safety, and

pharmacokinetic profile of (-)-Sesamin in human subjects with neurodegenerative diseases.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sesamin protects against neurotoxicity via inhibition of microglial activation under high
glucose circumstances through modulating p38 and JNK signaling pathways - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1663412?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663412?utm_src=pdf-body
https://www.benchchem.com/product/b1663412?utm_src=pdf-body
https://www.benchchem.com/product/b1663412?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35616667/
https://www.benchchem.com/product/b1663412?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253356/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin
[agris.fao.org]

3. The Role of Sesamin in Targeting Neurodegenerative Disorders: A Systematic Review -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. longdom.org [longdom.org]

5. Sesamin and sesamol attenuate H2O2-induced oxidative stress on human neuronal cells
via the SIRT1-SIRT3-FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-
induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Sesamin ameliorates oxidative stress and mortality in kainic acid-induced status
epilepticus by inhibition of MAPK and COX-2 activation - PMC [pmc.ncbi.nlm.nih.gov]

9. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia -
PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Sesamin attenuates neurotoxicity in mouse model of ischemic brain stroke - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Sesamin imparts neuroprotection against intrastriatal 6-hydroxydopamine toxicity by
inhibition of astroglial activation, apoptosis, and oxidative stress - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Neuroprotective Potential of (-)-Sesamin: A
Technical Guide to Preclinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663412#neuroprotective-effects-of-sesamin-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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